2-amino-6-piperazin-1-yl-1H-pyrimidin-4-one
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Overview
Description
The compound identified as “2-amino-6-piperazin-1-yl-1H-pyrimidin-4-one” is a chemical entity with unique properties and potential applications in various fields. This compound is recognized for its distinct molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of “2-amino-6-piperazin-1-yl-1H-pyrimidin-4-one” involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the combination of precursor molecules under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under specific temperature, pressure, and pH conditions to ensure optimal yield and purity. Catalysts and solvents may be used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of “this compound” involves large-scale chemical reactors and continuous processing techniques to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
“2-amino-6-piperazin-1-yl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
“2-amino-6-piperazin-1-yl-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique reactivity makes it valuable for developing new chemical compounds.
Biology: In biological research, “this compound” is studied for its potential effects on biological systems. It may be used in assays to investigate cellular processes and interactions.
Medicine: The compound is explored for its potential therapeutic applications. It may have properties that make it useful in drug development and medical treatments.
Industry: In industrial applications, “this compound” is used in the production of materials and chemicals. Its properties make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of “2-amino-6-piperazin-1-yl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
“2-amino-6-piperazin-1-yl-1H-pyrimidin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or reactivity. The comparison may involve:
Structural Similarity: Compounds with similar molecular frameworks or functional groups.
Reactivity: Compounds that undergo similar types of chemical reactions.
Applications: Compounds used in similar scientific or industrial applications.
Some similar compounds include:
CID 2632: Known for its antibacterial properties.
CID 6540461: Used in chemical synthesis.
CID 5362065: Studied for its biological effects.
CID 5479530: Utilized in industrial processes.
Properties
IUPAC Name |
2-amino-6-piperazin-1-yl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c9-8-11-6(5-7(14)12-8)13-3-1-10-2-4-13/h5,10H,1-4H2,(H3,9,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEWZEPPLCRLNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=CC(=O)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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